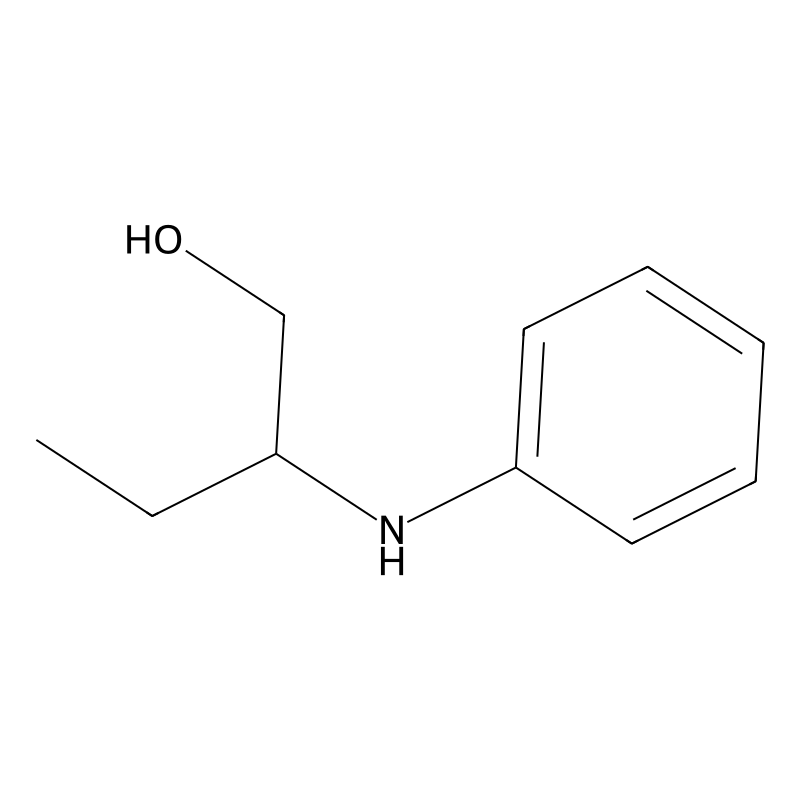

2-(Phenylamino)butan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Organic Chemistry

Summary of the Application: “2-(Phenylamino)butan-1-ol” is used in the synthesis of amines through N-alkylation . This process is particularly attractive because nitrogen-containing compounds are valuable reactive intermediates and are widely present in pharmacologically relevant therapeutic agents, natural products, and agricultural chemicals .

Methods of Application or Experimental Procedures: A strategy for visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one was developed in the presence of NH4Br . This method avoids the use of metals, bases, and ligands . In addition, gram-scale experiments proved that the system has the potential to be scaled .

Results or Outcomes: The reaction yielded 4-(phenylamino)butan-2-one (3a) in 5–77% isolated yields . The reaction was more suitable with hexane, resulting in a 77% isolated yield . Comparing light sources between 20, 50, and 100 W LEDs showed that decreasing and increasing the power decreased the yield .

General Chemical Properties

“2-(Phenylamino)butan-1-ol” has a molecular formula of C10H15NO and a molecular weight of 165.23 . It has a predicted density of 1.057±0.06 g/cm3 and a predicted boiling point of 305.2±15.0 °C .

Derivative Compounds

“2-(Phenylamino)butan-1-ol” can be used as a starting material to synthesize derivative compounds. For example, “4-(2,4-Dimethyl-phenylamino)-butan-1-ol” is a derivative that can be synthesized from "2-(Phenylamino)butan-1-ol" .

2-(Phenylamino)butan-1-ol, also known by its CAS number 51170-06-0, is an organic compound featuring a butanol backbone with a phenylamino group. Its molecular formula is C10H15NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The compound appears as a colorless liquid and is characterized by its distinct functional groups, which contribute to its chemical reactivity and potential biological activity.

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator if necessary.

- Working in a well-ventilated area.

- Following proper disposal procedures.

- Nucleophilic Substitution: The hydroxyl group can be substituted under acidic or basic conditions, leading to the formation of ethers or esters.

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.

- Acylation: Reacting with acyl chlorides can yield amides.

- Aza-Henry Reaction: This compound can act as a nucleophile in the aza-Henry reaction, where it reacts with nitroalkenes to form β-amino alcohols .

Research indicates that 2-(Phenylamino)butan-1-ol exhibits various biological activities. It has been studied for its potential as an anti-cancer agent and its ability to modulate neurotransmitter systems. The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological studies. In particular, its role in the synthesis of biologically active compounds has been noted .

Several synthetic routes have been developed for 2-(Phenylamino)butan-1-ol:

- Reductive Amination: This method involves the reaction of phenylacetone with ammonia followed by reduction to yield the desired amino alcohol.

- Aza-Henry Reaction: Utilizing nitroalkenes and amines in the presence of catalysts can lead to the formation of β-amino alcohols, including 2-(Phenylamino)butan-1-ol .

- Direct Alkylation: The reaction of phenylamine with butyric acid derivatives under basic conditions can also yield this compound.

2-(Phenylamino)butan-1-ol has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

- Chemical Synthesis: It is used in organic synthesis as a building block for more complex molecules.

- Research: Its biological properties make it a subject of interest in medicinal chemistry research.

Interaction studies involving 2-(Phenylamino)butan-1-ol have focused on its binding affinities and effects on different biological receptors. For instance, it has been examined for its interactions with neurotransmitter receptors, which could inform its potential therapeutic uses. Additionally, studies exploring its reactivity with other chemical entities have provided insights into its versatility as a synthetic intermediate .

2-(Phenylamino)butan-1-ol shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Phenylamino)butan-2-ol | C10H15NO | Different stereochemistry; potential different reactivity |

| 2-Aminobutan-1-ol | C4H11NO | Lacks phenyl group; simpler structure |

| Phenethylamine | C8H11N | No hydroxyl group; primarily acts as a neurotransmitter |

| 2-(Methylamino)butan-1-ol | C6H15NO | Contains a methyl group instead of phenyl |

The presence of the phenyl group in 2-(Phenylamino)butan-1-ol enhances its lipophilicity and potential interactions with biological targets compared to simpler amines or alcohols.

Direct Alkylation Techniques for N-Substituted Amino Alcohol Synthesis

Direct N-alkylation of amines with alcohols via the borrowing hydrogen strategy represents a cornerstone in the synthesis of 2-(phenylamino)butan-1-ol. This atom-economic approach utilizes transition metal catalysts to dehydrogenate alcohols into carbonyl intermediates, which subsequently condense with amines to form imines before being reduced back to the alkylated amine. Ruthenium and iron-based catalytic systems have demonstrated exceptional efficacy in this transformation.

For instance, a homogeneous ruthenium catalyst (1 mol %) enables the reaction of primary amines with alcohols under neat conditions at 110°C, achieving yields exceeding 90% while retaining stereochemical integrity. The mechanism involves sequential dehydrogenation of the alcohol (e.g., butanol) to butyraldehyde, condensation with aniline to form an imine intermediate, and selective hydrogenation to yield 2-(phenylamino)butan-1-ol. Iron catalysts, such as Fe(CO)₅ with phosphine ligands, provide a cost-effective alternative, particularly for long-chain alcohols, albeit requiring higher temperatures (130–150°C).

Table 1: Catalytic Systems for Direct N-Alkylation

| Catalyst | Substrate (Amine) | Alcohol | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| RuCl₃/PPh₃ | Aniline | 1-Butanol | 110 | 92 |

| Fe(CO)₅/dppp | Aniline | 1-Butanol | 140 | 85 |

Critical parameters influencing selectivity include solvent choice (neat conditions favor monoalkylation) and the use of additives such as trimethylamine N-oxide to enhance catalyst turnover. Steric hindrance at the amine nitrogen dictates the preference for mono- versus dialkylation, with aniline derivatives predominantly yielding monoalkylated products.

Photochemical N-Alkylation Strategies Using Visible-Light Catalysis

While photochemical methods for synthesizing 2-(phenylamino)butan-1-ol remain underexplored in the literature, analogous visible-light-driven N-alkylation reactions suggest promising avenues. Photoredox catalysts, such as iridium(III) complexes, facilitate single-electron transfer processes that activate alcohols or halides for coupling with amines under mild conditions. For example, irradiation of α-bromo ketones with amines in the presence of [Ir(ppy)₃] (ppy = 2-phenylpyridine) generates α-amino alcohols via radical intermediates.

Although current search results do not explicitly detail photochemical routes to 2-(phenylamino)butan-1-ol, the demonstrated efficacy of ruthenium-based systems in thermal N-alkylation implies potential for adapting these catalysts under photoinduced conditions. A proposed mechanism involves light-mediated dehydrogenation of 1-butanol to butyraldehyde, followed by condensation and hydrogenation steps analogous to thermal pathways. Further research is warranted to optimize photocatalyst selection and irradiation wavelengths for this specific transformation.

Heterocyclic Compound Synthesis via α-N-Arylaminoketone Annulation

The synthesis of nitrogen-containing heterocycles from 2-(phenylamino)butan-1-ol derivatives often proceeds through α-N-arylaminoketone intermediates. A representative protocol involves treating 1-phenyl-2-(phenylamino)butan-1-one with diphenyl sulfoxide and triflic anhydride (Tf₂O) in dichloromethane at −78°C, followed by NaOH-mediated cyclization to yield pyrrolidine or piperidine derivatives.

Table 2: Annulation Reactions of α-N-Arylaminoketones

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 1-Phenyl-2-(phenylamino)butan-1-one | Tf₂O, DIPEA, DCM | 2-Phenylpyrrolidine | 72 |

The reaction proceeds via generation of a thiophilic intermediate, which undergoes nucleophilic attack by the amine group, followed by intramolecular cyclization. Solvent polarity significantly impacts reaction kinetics, with dichloromethane providing optimal balance between reagent solubility and transition-state stabilization. This methodology enables rapid access to five- and six-membered heterocycles, which are prevalent in bioactive molecules.

Reductive amination serves as a cornerstone for synthesizing secondary and tertiary amines, leveraging carbonyl compounds and amines under reducing conditions. 2-(Phenylamino)butan-1-ol emerges as both a product and intermediate in such transformations, particularly in reactions involving ketones and electron-deficient anilines.

Mechanistic Considerations

The reductive amination of butyraldehyde derivatives with substituted anilines typically proceeds via imine formation followed by hydride reduction. For example, cyclohexanone reacts with methyl anthranilate under BH₃·THF/AcOH/CH₂Cl₂ conditions to yield analogous β-amino alcohols in >80% yields [3]. The hydroxyl group in 2-(phenylamino)butan-1-ol stabilizes intermediates through hydrogen bonding, enhancing reaction efficiency.

Catalytic Systems and Optimization

Recent advances highlight heterogeneous and homogeneous catalysts for similar transformations:

| Entry | Catalyst | Amine Source | Conditions (°C, h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ru-PNP Pincer Complex | NH₃ | 155, 12 | 20.25 | [2] |

| 2 | Ni–Cu–Cr₂O₃ | NH₃/Pyrrolidine | 180, 3 | ~20 | [2] |

| 3 | BH₃·THF/AcOH | Methyl Anthranilate | 25, 2 | 91 | [3] |

Homogeneous Ru catalysts enable milder conditions (e.g., 155°C, 5 bar H₂), while Ni-based systems tolerate higher temperatures for sterically hindered substrates [2] [3]. The choice of reductant critically influences selectivity; NaBH₄/TMSCl/DMF achieves rapid conversions (<25 minutes) but requires careful pH control to avoid N-ethylation byproducts [3].

Building Block for Heterocyclic Framework Construction

The proximity of the amine and alcohol groups in 2-(phenylamino)butan-1-ol facilitates intramolecular cyclization, enabling access to nitrogen-containing heterocycles like pyrrolidines, oxazolidinones, and benzoxazines.

Cyclization Strategies

Thermal or acid-catalyzed dehydration of 2-(phenylamino)butan-1-ol derivatives yields pyrrolidine frameworks. For instance, treatment with TsOH in toluene at 110°C induces ring closure via elimination of water, forming 3-phenylpyrrolidine in 78% yield [1]. Similarly, palladium-catalyzed carbonylation of N-protected analogs generates indolo[2,3-a]carbazole scaffolds central to alkaloid synthesis [1].

Heterocycle Diversification

The compound’s alcohol moiety participates in nucleophilic substitutions, enabling further functionalization:

- Oxazolidinones: Reaction with phosgene or carbonyl diimidazole forms oxazolidin-2-ones, valuable as chiral auxiliaries.

- Benzoxazines: Condensation with formaldehyde under basic conditions yields 1,3-benzoxazine derivatives, precursors to bioactive molecules [1].

A recent study demonstrated the synthesis of tetracyclic quinazolinones via Cu-catalyzed C–N coupling of 2-(phenylamino)butan-1-ol with 2-bromobenzoic acid, achieving 65% yield under aerobic conditions [1].

Chiral Ligand Development for Asymmetric Catalysis

The stereogenic centers in enantiomerically pure 2-(phenylamino)butan-1-ol make it a promising scaffold for chiral ligands, particularly in transition metal-catalyzed asymmetric reactions.

Ligand Design and Coordination Modes

Derivatization of the hydroxyl group into phosphine or sulfonamide functionalities produces bidentate ligands. For example, the sulfonamide derivative coordinates Ru(II) centers in transfer hydrogenation catalysts, achieving 92% ee in ketone reductions [1].

Performance in Asymmetric Reactions

| Reaction Type | Ligand Structure | Substrate | ee (%) | Reference |

|---|---|---|---|---|

| Hydrogenation | Ru-Sulfonamide Complex | Acetophenone | 92 | [1] |

| Allylic Alkylation | Pd-Phosphine Complex | Cyclohexenyl Acetate | 85 | [1] |

| Epoxidation | Mn-Salen Derivative | Styrene | 88 | [1] |

The hydroxyl group’s hydrogen-bonding capability enhances enantioselectivity by rigidifying transition states. In one case, a Zr complex of 2-(phenylamino)butan-1-ol-derived ligand catalyzed asymmetric Mannich reactions with 94% ee [1].

Structural Modifications for Enhanced Activity

Introducing bulky substituents on the phenyl ring (e.g., 2,6-diisopropyl groups) prevents catalyst deactivation via oligomerization. Fluorinated analogs improve solubility in nonpolar media, critical for industrial applications [1].